molecular formula C16H28 B14399395 Hexadec-1-EN-11-yne CAS No. 87163-36-8

Hexadec-1-EN-11-yne

Cat. No.: B14399395
CAS No.: 87163-36-8
M. Wt: 220.39 g/mol
InChI Key: UOZMIFZPQVHZAJ-UHFFFAOYSA-N
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Description

Hexadec-1-en-11-yne is an organic compound with the molecular formula C16H28. It is a long-chain hydrocarbon featuring both an alkene and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-1-en-11-yne can be synthesized through several methods. One common approach involves the coupling of an alkyne with an alkene precursor. For example, the reaction between undec-10-enal and hex-1-yne can yield this compound . The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Hexadec-1-en-11-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne and alkene groups.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Hexadec-1-en-11-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexadec-1-en-11-yne depends on its specific application. In chemical reactions, the presence of both alkene and alkyne groups allows for diverse reactivity. The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. In biological systems, its long hydrocarbon chain can interact with lipid bilayers, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Hexadec-1-yne: Similar structure but lacks the alkene group.

    Hexadec-1-ene: Similar structure but lacks the alkyne group.

    (Z)-hexadec-11-enal: Contains an aldehyde group instead of an alkyne.

Uniqueness

Hexadec-1-en-11-yne is unique due to the presence of both an alkene and an alkyne group in a long-chain hydrocarbon. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with compounds containing only one type of functional group .

Properties

CAS No.

87163-36-8

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

IUPAC Name

hexadec-1-en-11-yne

InChI

InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-9,11,13-16H2,2H3

InChI Key

UOZMIFZPQVHZAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCC=C

Origin of Product

United States

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